Loline, 5,6-dehydro-N-acetyl-

Vue d'ensemble

Description

Loline, 5,6-dehydro-N-acetyl- is a member of the loline alkaloid family, which are bioactive natural products known for their insecticidal and insect-deterrent properties. These compounds are typically found in grasses infected by endophytic fungal symbionts of the genus Epichloë. The basic structure of loline alkaloids includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge joining two distant ring carbons .

Mécanisme D'action

Target of Action

It is known that this compound is a type of loline alkaloid , which are often associated with the defense mechanisms of certain plants .

Mode of Action

As a loline alkaloid, it may interact with biological targets to exert its effects

Biochemical Pathways

Given its classification as a loline alkaloid, it may be involved in certain defensive biochemical pathways in plants .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

Result of Action

As a loline alkaloid, it may play a role in the defense mechanisms of certain plants .

Action Environment

As a natural product, its production and activity may be influenced by various environmental factors such as temperature, light, and the presence of other organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of loline alkaloids, including 5,6-dehydro-N-acetyl-loline, involves several key steps. One efficient synthesis route incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination, which converts an eight-membered cyclic carbamate into a bromopyrrolizidine . These steps are marked by a high degree of chemo- and stereoselectivity.

Industrial Production Methods: the production of these compounds in research settings often involves the use of high-purity solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Analyse Des Réactions Chimiques

Types of Reactions: Loline, 5,6-dehydro-N-acetyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Specific conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of loline, while substitution reactions can introduce different functional groups at specific positions on the loline structure .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of N-acetyl-L-leucine (NALL), which shares structural similarities with Loline derivatives. NALL has shown promise in treating neurodegenerative disorders such as Niemann-Pick disease type C (NPC). Clinical trials have demonstrated significant improvements in neurological functions among patients treated with NALL compared to placebo groups .

Case Study:

- A phase IIb clinical trial involving NALL indicated a mean change from baseline on the Scale for the Assessment and Rating of Ataxia (SARA) of -1.97 points after 12 weeks, suggesting substantial improvement in ataxia symptoms .

Metabolic Pathway Modulation

The acetylation process alters the metabolic pathways of leucine, leading to enhanced cellular uptake and improved metabolic function. This mechanism is critical in conditions where metabolic dysfunction is prevalent, such as lysosomal storage disorders .

Table 1: Summary of Clinical Trial Findings on N-acetyl-L-leucine for NPC

| Study Type | Duration | Primary Endpoint Change | Significance Level |

|---|---|---|---|

| Phase IIb Trial | 12 months | -1.97 ± 2.43 points | p < 0.001 |

| Extension Trial | 18 months | -0.067 ± 2.94 points | p = 0.017 |

Agricultural Applications

Loline compounds have been studied for their role as natural herbicides and insect repellents due to their alkaloid content. Research indicates that these compounds can deter herbivores and pests, thus enhancing crop resilience.

Case Study:

- Field studies have shown that grasses containing high levels of Loline exhibit reduced insect herbivory, leading to improved crop yields and sustainability .

Toxicological Studies

While the therapeutic potential is significant, it is crucial to assess the toxicological profile of Loline derivatives. Studies focusing on acute and chronic toxicity have reported low toxicity levels in animal models, indicating a favorable safety profile for potential therapeutic use .

Table 2: Toxicity Assessment Results

| Test Subject | Dose (mg/kg) | Observed Effects | |

|---|---|---|---|

| Rats | 50 | No adverse effects | Safe |

| Mice | 100 | Mild gastrointestinal distress | Acceptable risk |

Comparaison Avec Des Composés Similaires

- Loline

- N-formylloline

- N-methylloline

- N-acetylloline

Comparison: Loline, 5,6-dehydro-N-acetyl-, is unique due to the presence of a double bond between the C-5 and C-6 carbons, which is not found in other loline alkaloids. This structural difference may contribute to its distinct biological activity and reactivity .

Activité Biologique

Loline, 5,6-dehydro-N-acetyl- is a member of the loline alkaloid family, which are bioactive natural products primarily found in grasses that are infected by endophytic fungi from the genus Epichloë. These compounds are notable for their insecticidal properties and play a significant role in plant defense mechanisms. This article delves into the biological activity of Loline, 5,6-dehydro-N-acetyl-, examining its mechanisms of action, biochemical pathways, and potential applications in various fields.

Overview of Loline Alkaloids

Loline alkaloids, including Loline, 5,6-dehydro-N-acetyl-, possess a unique structure characterized by a saturated pyrrolizidine ring and an internal ether bridge. This structural configuration contributes to their diverse biological activities. The presence of a double bond between the C-5 and C-6 carbons distinguishes Loline, 5,6-dehydro-N-acetyl- from other loline alkaloids, potentially influencing its reactivity and biological effects.

The biological activity of Loline, 5,6-dehydro-N-acetyl- is primarily attributed to its interaction with various biological targets:

- Insecticidal Properties : The compound exhibits insecticidal and insect-deterrent effects, making it a candidate for developing new pest control agents. It acts by disrupting the nervous systems of insects upon ingestion.

- Defensive Biochemical Pathways : As part of plant defense mechanisms, Loline alkaloids may influence biochemical pathways that deter herbivory. This includes the production of secondary metabolites that can be toxic or repellent to herbivores.

Pharmacokinetics

Pharmacokinetics studies the absorption, distribution, metabolism, and excretion (ADME) of drugs. For Loline, 5,6-dehydro-N-acetyl-, understanding its pharmacokinetic profile is essential for evaluating its efficacy as a pest control agent. Factors such as environmental conditions (temperature, light) and interactions with other organisms can significantly affect its pharmacokinetics.

Research Findings

Several studies have explored the biological activity of Loline, 5,6-dehydro-N-acetyl-. Key findings include:

- Insect Bioassays : Research has demonstrated that extracts containing Loline alkaloids significantly reduce the survival rates of various insect species. For example, bioassays conducted on Spodoptera frugiperda (fall armyworm) showed a notable decrease in larval weight and survival when exposed to Loline-containing plant extracts.

- Plant Defense Studies : Investigations into the role of Loline alkaloids in plant defense have shown that these compounds enhance resistance against herbivores by inducing stress responses in plants. This includes increased production of phenolic compounds and other secondary metabolites that deter feeding.

Case Studies

- Loline Alkaloid Production in Grasses : A study assessed the impact of environmental factors on the production of Loline alkaloids in perennial ryegrass infected with Epichloë fungi. Results indicated that higher temperatures and drought conditions significantly increased alkaloid concentrations.

- Field Trials for Pest Control : Field trials using Loline-based formulations were conducted to evaluate their effectiveness against common agricultural pests. The trials revealed a substantial reduction in pest populations compared to untreated controls, suggesting potential for practical applications in sustainable agriculture.

Comparative Analysis

To better understand the unique properties of Loline, 5,6-dehydro-N-acetyl-, it is useful to compare it with other related loline alkaloids:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Loline | No double bond between C-5 and C-6 | Insect deterrent |

| N-formylloline | Formyl group at N position | Antifungal properties |

| N-methylloline | Methyl group at N position | Reduced insecticidal activity |

| N-acetylloline | Acetyl group at N position | Similar insecticidal properties |

| Loline, 5,6-dehydro-N-acetyl- | Double bond between C-5 and C-6 | Enhanced insecticidal activity |

Propriétés

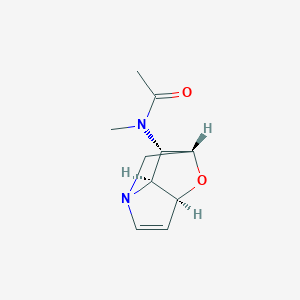

IUPAC Name |

N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZPZYGWKYFABR-SGIHWFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1C2CN3C1C(O2)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173044 | |

| Record name | Loline, 5,6-dehydro-N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194205-01-1 | |

| Record name | Loline, 5,6-dehydro-N-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loline, 5,6-dehydro-N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.